molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1

methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate

Katalognummer: B2826311
CAS-Nummer: 929815-10-1
Molekulargewicht: 316.357
InChI-Schlüssel: YIOZSDQZKFERKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a complex organic compound characterized by its unique quinazoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Quinazoline Core

    • Starting materials: Anthranilic acid and formamide

    • Reaction conditions: Heating under reflux

  • Step 2: Alkylation of Quinazoline Core

    • Starting materials: Quinazoline derivative and alkyl halide

    • Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), heating

  • Step 3: Cyclohexanecarboxylation

    • Starting materials: Alkylated quinazoline and cyclohexanecarboxylic acid

    • Reaction conditions: Catalyst (e.g., sulfuric acid), solvent (e.g., toluene), heating under reflux

Industrial Production Methods: The industrial synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves large-scale batch reactors, maintaining stringent conditions for purity and yield optimization. Methods often involve continuous flow systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation Reactions

    • Reagents: Potassium permanganate (KMnO4), oxygen (O2)

    • Conditions: Aqueous or organic solvent, temperature control

    • Products: Oxidized quinazoline derivatives

  • Reduction Reactions

    • Reagents: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst (Pd/C)

    • Conditions: Solvent (e.g., THF), controlled temperature and pressure

    • Products: Reduced quinazoline and cyclohexane derivatives

  • Substitution Reactions

    • Reagents: Nucleophiles (e.g., NaN3, R-NH2)

    • Conditions: Organic solvent, base (e.g., K2CO3)

    • Products: Substituted quinazoline compounds

Major Products: The reactions typically result in modified quinazoline structures with varying functional groups, which are crucial for further chemical manipulation and application.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Catalysts: : The compound serves as a precursor for catalysts in organic reactions.

Biology and Medicine

  • Anticancer Agents: : The quinazoline structure is a key moiety in developing anticancer drugs, interacting with specific cellular targets to inhibit growth.

  • Antimicrobial Agents: : Exhibits potential antimicrobial properties, effective against various bacterial strains.

Industry

  • Polymer Additives: : Utilized as an additive in polymer production, enhancing material properties such as durability and flexibility.

Wirkmechanismus

Molecular Targets and Pathways: The compound exerts its effects by interacting with enzymes or receptors in cells. For example, in cancer research, it may inhibit tyrosine kinases, disrupting cellular signaling pathways that promote tumor growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Quinazoline Derivatives

  • Unique Structural Features: : The presence of the cyclohexanecarboxylate group distinguishes it from other quinazoline derivatives, potentially offering unique pharmacokinetic properties.

  • Similar Compounds: : Quinazoline-based drugs such as Erlotinib and Gefitinib, used in cancer therapy, share a core structure but differ in their side chains and functional groups, resulting in different biological activities.

Conclusion

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a versatile compound with vast potential across multiple scientific domains. Its unique chemical structure enables diverse applications, from medicinal chemistry to industrial uses. As research progresses, its full potential and broader applications will likely continue to unfold.

Eigenschaften

IUPAC Name

methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOZSDQZKFERKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.